

Application Note: A Fluorogenic In Vitro Assay for Measuring γ -Secretase Activity

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Compound of Interest

Compound Name: *Secrepan*

Cat. No.: *B072868*

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Audience: Researchers, scientists, and drug development professionals.

Note on Terminology: The term "**Secrepan**" is not a recognized scientific term. This document describes a protocol for measuring the activity of γ -secretase, an intramembrane protease complex. Given the context, it is presumed that the intended target of interest is a member of the secretase family, for which γ -secretase is a primary subject of research and therapeutic development.

Introduction

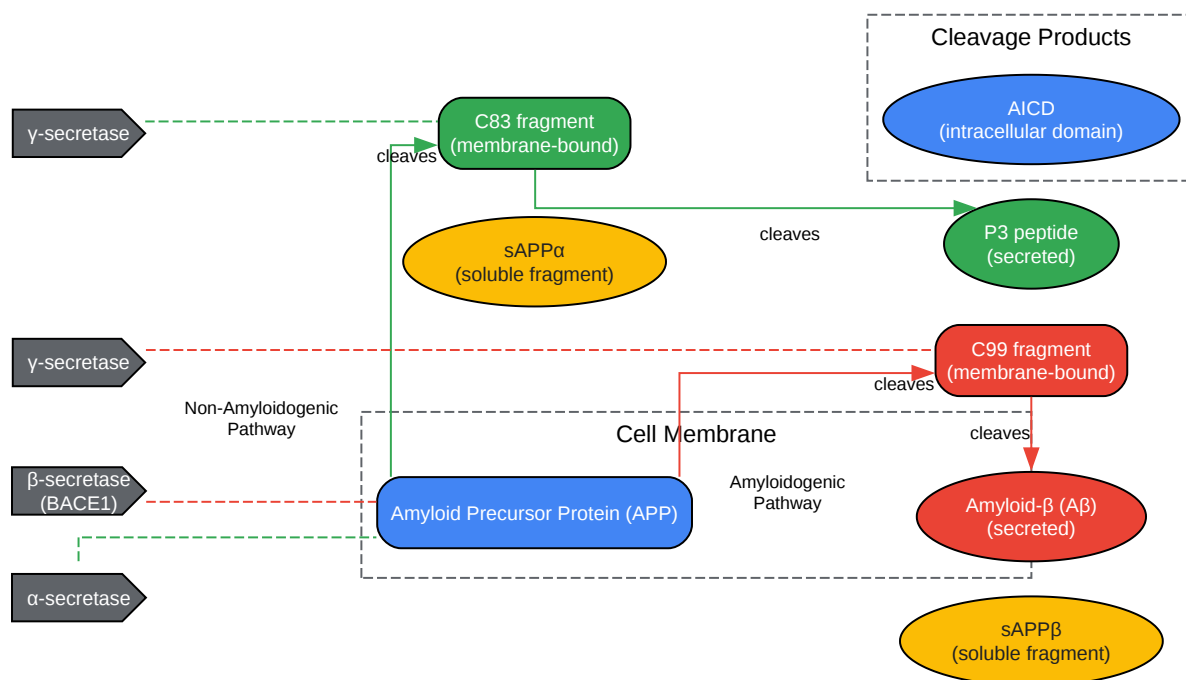
Gamma-secretase (γ -secretase) is a multi-subunit protease complex that conducts regulated intramembrane proteolysis (RIP) of numerous type-I transmembrane proteins.[1][2] The complex is composed of four essential subunits: Presenilin (PS), Nicastrin (Nct), Presenilin Enhancer-2 (Pen-2), and Anterior pharynx-defective-1 (Aph-1).[1][3] Presenilin forms the catalytic core of the enzyme.[3]

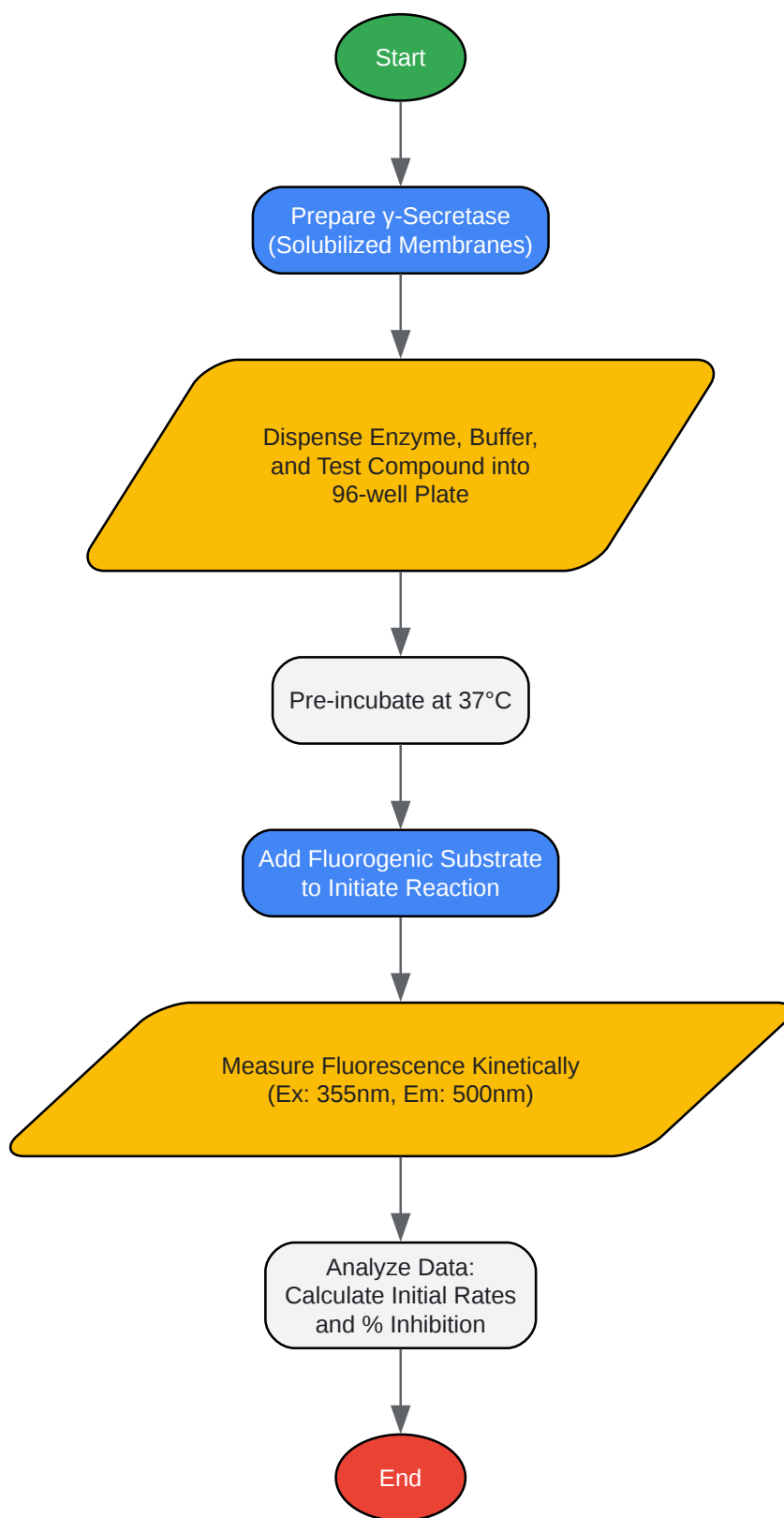
γ -secretase plays a critical role in both physiological and pathological processes. Its two most studied substrates are the Amyloid Precursor Protein (APP) and the Notch receptor.[1][3] Cleavage of APP by β -secretase and subsequently γ -secretase leads to the production of Amyloid- β (A β) peptides, which are central to the pathogenesis of Alzheimer's Disease (AD).[3][4] Conversely, γ -secretase-mediated cleavage of Notch is essential for releasing the Notch Intracellular Domain (NICD), a key step in a signaling pathway crucial for cell-fate determination during development and in cancer.[1][5][6]

Given its dual role, the development of specific modulators of γ -secretase activity, rather than broad inhibitors, is a major goal for therapeutic intervention in AD. This requires robust and reliable in vitro assays to screen for and characterize such compounds. This application note provides a detailed protocol for a continuous, fluorescence-based in vitro assay to measure γ -secretase activity using a synthetic peptide substrate.

Signaling Pathway Overview

The processing of APP involves sequential cleavage by different secretases. The pathway illustrates how γ -secretase activity leads to the production of A β peptides, the primary component of amyloid plaques in Alzheimer's disease.





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